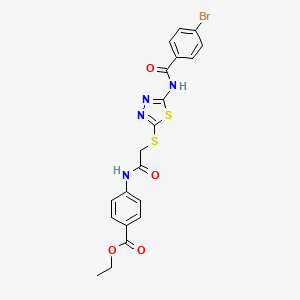

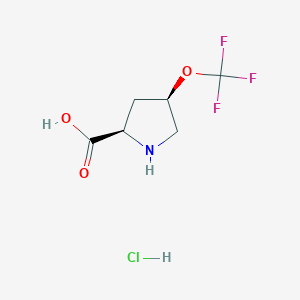

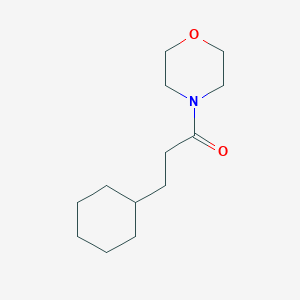

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 2-position with an anilide group . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The furan ring could be formed separately and then attached to the pyrrolidine ring. The methoxy group and the phenyl group could be added through substitution reactions .Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . This ring is not planar due to the sp3 hybridization of its atoms, which allows it to adopt a puckered conformation . The furan ring, on the other hand, is an aromatic ring and is planar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and pyrrolidine rings, as well as the methoxy and phenyl groups. The furan ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions . The pyrrolidine ring can participate in various reactions involving the nitrogen atom, such as protonation, alkylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar amide and methoxy groups could influence its solubility in different solvents .科学的研究の応用

Medicinal Chemistry and Kinase Inhibition

Compounds structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant tumor stasis in Met-dependent human gastric carcinoma models, indicating potential applications in cancer treatment (Schroeder et al., 2009).

Pharmacokinetics and Drug Metabolism

The pharmacokinetics and metabolism studies of prodrugs like DB289, a prodrug of DB75, which shares structural similarities with the target compound, reveal insights into oral bioavailability, systemic bioavailability limitations, and extensive tissue binding. These studies are crucial for developing effective and safe therapeutic agents (Midgley et al., 2007).

Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include structural motifs similar to the target compound, has shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds offer promising leads for treating parasitic infections (Ismail et al., 2004).

Neuroinflammation Imaging

Compounds like [11C]CPPC, which targets the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, have been developed for PET imaging of reactive microglia in neuroinflammatory diseases. This research application is critical for understanding the role of neuroinflammation in various neuropsychiatric disorders and for developing targeted therapies (Horti et al., 2019).

Antimicrobial Activity

The synthesis and evaluation of furan-3-carboxamides for antimicrobial activity against a range of microorganisms highlight the potential of furan derivatives in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Zanatta et al., 2007).

将来の方向性

特性

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-14-8-9-18(11-14)13-6-4-12(5-7-13)17-16(19)15-3-2-10-21-15/h2-7,10,14H,8-9,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCKLRDUFNYXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1(6H)-pyrimidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B2439933.png)

![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)

![(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2439953.png)